3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide
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Overview
Description
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide is an organic compound characterized by its unique structure, which includes a butan-2-yl group and a hex-3-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide typically involves the reaction of butan-2-ylamine with a suitable hex-3-enamide precursor. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-2-enamide: Similar structure but with a different position of the double bond.
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-4-enamide: Another isomer with the double bond at a different position.
3-(Butan-2-yl)-N,N,2,5-tetramethylhexane: Lacks the double bond, making it a saturated analog.
Uniqueness
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
922177-57-9 |
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Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
3-butan-2-yl-N,N,2,5-tetramethylhex-3-enamide |
InChI |
InChI=1S/C14H27NO/c1-8-11(4)13(9-10(2)3)12(5)14(16)15(6)7/h9-12H,8H2,1-7H3 |
InChI Key |
YIKDZFRQBVKTIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=CC(C)C)C(C)C(=O)N(C)C |
Origin of Product |
United States |
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